molecular formula C18H29ClN4OS B4015922 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(diethylamino)acetamide;hydrochloride

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(diethylamino)acetamide;hydrochloride

Cat. No.: B4015922
M. Wt: 385.0 g/mol
InChI Key: UMSNJRHSWMYNND-UHFFFAOYSA-N
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Description

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(diethylamino)acetamide;hydrochloride is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This particular compound has gained attention due to its potential therapeutic properties and its unique chemical structure, which includes an adamantyl group, a thiadiazole ring, and a diethylaminoacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(diethylamino)acetamide;hydrochloride typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and a suitable alkylating agent.

    Attachment of the Diethylaminoacetamide Moiety: The final step involves the reaction of the thiadiazole derivative with diethylaminoacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(diethylamino)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The adamantyl group or the diethylaminoacetamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.

    Medicine: It is being investigated for its potential use in treating neurodegenerative diseases and cancer.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(diethylamino)acetamide;hydrochloride is not fully understood. it is believed to modulate various biological pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits histone deacetylases (HDACs), which regulate gene expression. These actions result in reduced production of inflammatory mediators, induction of cell cycle arrest, and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide: Another thiadiazole derivative with similar biological activities.

    5-(1-adamantyl)-1,2,4-triazole-3-thiols: Compounds with antimicrobial and anti-inflammatory properties.

    N-(1-adamantyl)-4-(2-{[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]amino}-4-methyl-1,3-thiazol-5-yl)-2,4-dioxobutanamide: A compound with potential therapeutic applications.

Uniqueness

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(diethylamino)acetamide;hydrochloride is unique due to its combination of an adamantyl group, a thiadiazole ring, and a diethylaminoacetamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(diethylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4OS.ClH/c1-3-22(4-2)11-15(23)19-17-21-20-16(24-17)18-8-12-5-13(9-18)7-14(6-12)10-18;/h12-14H,3-11H2,1-2H3,(H,19,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSNJRHSWMYNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(diethylamino)acetamide;hydrochloride
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N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(diethylamino)acetamide;hydrochloride
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N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(diethylamino)acetamide;hydrochloride
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N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(diethylamino)acetamide;hydrochloride
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N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(diethylamino)acetamide;hydrochloride
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N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(diethylamino)acetamide;hydrochloride

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